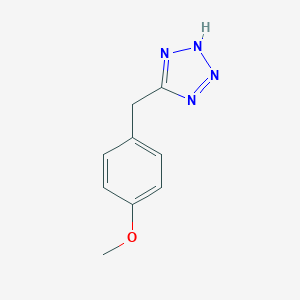

5-(4-Methoxy-benzyl)-2H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWXWEYVLHRYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355179 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132372-75-9 | |

| Record name | 5-(4-Methoxy-benzyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 5 4 Methoxy Benzyl 2h Tetrazole and Tetrazole Derivatives

General Principles of Tetrazole Synthesis

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction. nih.govacs.org This approach has become the most proficient route for creating this class of compounds. nih.govacs.org

The [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, involves the reaction of an organic nitrile (a two-atom component) with an azide (B81097) ion (a three-atom component) to form the tetrazole ring. nih.gov This reaction can be performed using various azide sources, including sodium azide or trimethylsilyl (B98337) azide. nih.govorganic-chemistry.org The fundamental mechanism involves the azide acting as a nucleophile, attacking the electrophilic carbon of the nitrile group. nih.gov

To overcome the activation energy barrier of the reaction, various catalytic systems have been developed. nih.govacs.org These catalysts activate the nitrile substrate, facilitating the cycloaddition. organic-chemistry.org Both Lewis and Brønsted acids have been shown to enhance the reaction rate. organic-chemistry.org A wide array of metal salts, particularly zinc salts, have proven effective in catalyzing this transformation, often allowing the reaction to proceed efficiently in water. organic-chemistry.org The scope of the reaction is broad, accommodating aromatic, aliphatic, and vinyl nitriles, as well as thiocyanates and cyanamides. organic-chemistry.org

The table below summarizes various catalytic systems employed in the [3+2] cycloaddition for the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Substrate Example | Solvent | Conditions | Yield (%) | Reference |

| Co(II)-complex | Benzonitrile | Methanol | Reflux | ~99 | nih.gov |

| Silica (B1680970) Sulfuric Acid | Various Nitriles | DMF | 110 °C | 72-95 | nih.gov |

| Zinc Salts | Various Nitriles | Water | 100 °C | High | organic-chemistry.org |

| Nano-TiCl₄.SiO₂ | Benzonitrile | DMF | Reflux, 2h | Good | scielo.org.zachemicalbook.com |

| Immobilized AlCl₃ | 4-Methoxybenzonitrile (B7767037) | - | 50 °C | 94 | semanticscholar.orguj.ac.za |

Specific Synthesis Routes for 5-(4-Methoxy-benzyl)-2H-tetrazole

The synthesis of the specific compound this compound relies on the general principles of tetrazole formation, adapted for the precursor molecule containing the 4-methoxybenzyl group. It is important to note that 5-substituted tetrazoles exist as a mixture of 1H and 2H tautomers, with the equilibrium influenced by factors like the solvent and the compound's physical state. wikipedia.orgimist.ma

In the context of the [3+2] cycloaddition for forming the tetrazole ring, the initial and rate-determining step is the nucleophilic attack of the azide ion on the carbon atom of the nitrile. nih.gov This can be considered an intramolecular nucleophilic substitution, where the azide adds across the carbon-nitrogen triple bond, initiating the cyclization process. More complex tetrazole derivatives can also be formed through nucleophilic substitution on a pre-formed tetrazole ring, but the primary synthesis of the ring itself from a nitrile is driven by the cycloaddition mechanism. nih.gov

The most direct and common method for synthesizing this compound is the [3+2] cycloaddition reaction. This process starts with the corresponding nitrile, which is 2-(4-methoxyphenyl)acetonitrile. This starting material is reacted with an azide source, such as sodium azide, in the presence of a suitable catalyst and solvent.

A representative procedure involves heating a mixture of the nitrile and sodium azide with an amine salt like triethylammonium (B8662869) chloride in a solvent such as toluene (B28343) or dimethylformamide (DMF). imist.ma Following the reaction, an acidic workup yields the tetrazole product. imist.ma The reaction of 4-methoxybenzonitrile with sodium azide in the presence of immobilized AlCl₃ on γ-Al₂O₃ has been shown to produce 5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole in high yield under mild conditions, demonstrating the efficacy of this approach for methoxy-substituted phenyl derivatives. semanticscholar.orguj.ac.za A similar protocol would be applied for the benzyl (B1604629) analogue, starting from 2-(4-methoxyphenyl)acetonitrile.

Catalytic Systems and Methodological Innovations in Tetrazole Synthesis

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for tetrazole synthesis, aligning with the principles of green chemistry.

Green chemistry aims to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical manufacturing. eurekaselect.com In tetrazole synthesis, this has led to several key innovations. The use of water as a reaction solvent is highly desirable, and catalysts like zinc salts have enabled efficient cycloadditions in aqueous media, avoiding volatile and toxic organic solvents. organic-chemistry.org

Heterogeneous catalysts that can be easily recovered and reused are a major focus of green synthesis. rsc.org Examples include silica sulfuric acid nih.gov and various nanomaterial-based catalysts, which offer high surface area-to-volume ratios and can be easily separated from the reaction mixture. rsc.orgrsc.org Nano-TiCl₄.SiO₂ has been used as a recyclable solid acid catalyst for this purpose. scielo.org.za Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step, represent a highly atom-economical approach to building molecular complexity and are increasingly used for synthesizing tetrazole derivatives. nih.goveurekaselect.com

The table below highlights some green catalytic systems used in tetrazole synthesis.

| Catalyst System | Solvent | Key Advantages | Reference |

| Copper (II) complex | DMSO | Avoids toxic reagents, streamlined process | jchr.org |

| Nano-catalysts | Various/Solvent-free | High efficiency, easy recovery and reusability | rsc.orgrsc.org |

| Silica Sulfuric Acid | DMF | Heterogeneous, reusable catalyst | nih.gov |

| Zinc Salts | Water | Use of environmentally benign solvent, broad scope | organic-chemistry.org |

| L-proline | - | Environmentally benign organocatalyst, cost-effective | organic-chemistry.org |

| Fe₃O₄@PMO–ICS–ZnO | Ethanol (B145695) | Green solvent, easy separation, recyclable catalyst | nih.gov |

Green Chemistry Approaches and Environmentally Benign Procedures

Utilization of Reusable Heterogeneous Catalysts

The development of reusable heterogeneous catalysts is a significant focus in green chemistry, aiming to simplify product purification and minimize waste. These solid-supported catalysts can be easily separated from the reaction mixture and reused over multiple cycles, often without a significant loss of activity.

Immobilized AlCl₃ on γ-Al₂O₃ : Aluminum chloride (AlCl₃) is a potent Lewis acid catalyst for tetrazole synthesis. To overcome the challenges associated with homogeneous AlCl₃, it has been immobilized on supports like gamma-alumina (γ-Al₂O₃). researchgate.netnih.gov This heterogeneous catalyst has demonstrated high efficiency in the synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide in dimethylformamide (DMF) at a mild temperature of 50 °C. researchgate.net For instance, the reaction of 4-methoxybenzonitrile, a close analog of the precursor for the title compound, yielded the corresponding tetrazole in 94% after only 1.5 hours. researchgate.net The catalyst's effectiveness is attributed to the coordination of the nitrile's nitrogen atom to the aluminum center, which activates the nitrile carbon for the cycloaddition with the azide. researchgate.netresearchgate.net The immobilized catalyst can be recovered and reused, making the process more environmentally and economically viable. researchgate.net A similar approach using polystyrene-bound AlCl₃ has also been developed for the solvent-free synthesis of aryl-substituted tetrazoles, achieving good yields and allowing for simple product extraction. nih.govrsc.org

SO₃H-Carbon Catalyst : Solid acid catalysts featuring sulfonic acid (-SO₃H) groups supported on a carbon matrix have emerged as highly effective, metal-free, and reusable options for organic synthesis. researchgate.netajgreenchem.com These catalysts, which can be derived from sustainable sources like glycerol, have been successfully used for the [3+2] cycloaddition of nitriles with sodium azide to produce 5-substituted 1H-tetrazoles. ajgreenchem.com The reactions are typically carried out in DMF at 100 °C, providing good to excellent yields (85-95%) for a range of aryl nitriles. ajgreenchem.com The catalyst's strong acid sites are crucial for promoting the reaction. ajgreenchem.com Magnetic versions, such as Fe₃O₄@SiO₂-SO₃H, have also been developed, combining strong acidity with the practical advantage of easy magnetic separation and recovery. researchgate.netjsynthchem.com

Table 1: Performance of Immobilized AlCl₃ on γ-Al₂O₃ in Tetrazole Synthesis researchgate.net Reaction conditions: Nitrile (1 mmol), Sodium Azide (3 mmol), Immobilized AlCl₃ on γ-Al₂O₃ (100 mg), DMF (4 mL), 50 °C.

| Entry | Nitrile | Product | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 1.5 | 94 |

| 2 | Benzonitrile | 5-Phenyl-1H-tetrazole | 1.5 | 94 |

| 3 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 2.0 | 96 |

| 4 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 1.5 | 95 |

Metal-Free Catalysis

Concerns over metal contamination in final products, particularly in medicinal chemistry, have driven the development of metal-free catalytic systems.

OSU-6 : A notable example is OSU-6, a type of hexagonal mesoporous silica (MCM-41) that functions as a mild Brönsted acid catalyst. nih.govnih.govmdpi.com It has proven to be a highly efficient, heterogeneous, and reusable metal-free catalyst for the synthesis of 5-benzyl- and 5-aryl-1H-tetrazoles from nitriles and azides. nih.govnih.gov The reaction proceeds smoothly in DMF at 90 °C, offering high yields. nih.govresearchgate.net A key advantage of OSU-6 is its robustness; it can be recycled up to five times without significant loss of catalytic activity or clogging of its nanoporous structure. nih.govmdpi.com This stability and reusability, combined with its metal-free nature, make OSU-6 an attractive option for clean synthesis. nih.govresearchgate.net

Traditional and Advanced Catalyst Systems

A wide array of both metal-based and non-metallic catalysts have been traditionally employed and continue to be advanced for tetrazole synthesis.

Metal-Based Catalysts : Various transition metal salts and complexes have been used to catalyze the cycloaddition reaction.

Copper (Cu) : Copper-based catalysts, including copper(II) complexes and copper nanoparticles, are widely used due to their low cost and high efficiency. researchgate.netnih.gov Copper catalysts immobilized on magnetic nanoparticles have been developed to facilitate easy recovery and reuse. nanomaterchem.com These systems have shown high catalytic activity for the synthesis of both 1- and 5-substituted tetrazoles. nanomaterchem.comnih.gov

Iron (Fe) : Iron catalysts, often in the form of FeCl₃ or supported on materials like silica, are effective for tetrazole synthesis. acs.org Magnetic nanocatalysts, such as those based on Fe₃O₄, are particularly advantageous for their ease of separation. rsc.orgnih.gov

Zinc (Zn) and Cobalt (Co) : Zinc salts are common catalysts for this transformation. nih.gov More recently, cobalt-exchanged zeolites (CoY) and cobalt-nickel nanocomposites have been introduced as efficient and reusable heterogeneous catalysts, functioning under relatively mild conditions. acs.orgnih.gov

Non-Metallic Catalysts :

Silica Sulfuric Acid (SSA) : This solid acid catalyst is an inexpensive, reusable, and effective option for promoting tetrazole synthesis. mdpi.comorganic-chemistry.org

Cuttlebone : In the search for green and natural catalysts, cuttlebone, a naturally occurring calcium carbonate-chitin composite, has been identified as a potential heterogeneous catalyst for this reaction. mdpi.com

Optimization of Reaction Conditions for Tetrazole Formation

Achieving high yields and purity in tetrazole synthesis requires careful optimization of several reaction parameters. The choice of solvent, temperature, and catalyst loading are critical factors that significantly influence the reaction outcome. acs.orgresearchgate.net

Studies on the synthesis of 5-phenyl-1H-tetrazole, a model compound, show that polar aprotic solvents like DMF and DMSO generally give the best results, leading to excellent yields. acs.orgresearchgate.net In contrast, protic solvents like ethanol or aprotic solvents with lower polarity like toluene and dioxane are less effective. acs.orgresearchgate.net

The reaction temperature is another crucial variable. For instance, using a CoY zeolite catalyst, increasing the temperature from 100 °C to 120 °C was found to accelerate the reaction and improve the yield. acs.org Catalyst loading also needs to be fine-tuned; while a sufficient amount is necessary to drive the reaction, excessive amounts may not lead to a proportional increase in yield and can be uneconomical. acs.orgresearchgate.net The optimal conditions often represent a balance between reaction time, temperature, and the amount of catalyst used to achieve the most efficient conversion. acs.org

Table 2: Optimization of Solvent for 5-phenyl-1H-tetrazole Synthesis acs.org Reaction conditions: Benzonitrile, NaN₃, Co(II) complex catalyst (1 mol%), 110 °C, 12 h.

| Entry | Solvent | Yield (%) |

| 1 | Toluene | 15 |

| 2 | Methanol | 20 |

| 3 | Acetonitrile | 50 |

| 4 | DMF | 80 |

| 5 | DMSO | 99 |

Synthetic Strategies for Structurally Related Tetrazole Derivatives

Beyond the direct formation of the tetrazole ring, advanced synthetic strategies are employed to create more complex and functionalized derivatives.

Preparation of Functionalized Tetrazole Precursors

The synthesis of diverse tetrazole libraries often relies on the preparation of versatile building blocks. nih.gov A novel strategy involves synthesizing diversely protected tetrazole aldehydes. beilstein-journals.orgresearchgate.netrug.nl These precursors can then be incorporated into multicomponent reactions (MCRs), such as the Passerini or Ugi reactions, to rapidly generate complex, drug-like molecules containing the tetrazole moiety. nih.govbeilstein-journals.orgresearchgate.net This approach moves away from the traditional late-stage introduction of the tetrazole ring from a nitrile and instead uses the pre-formed, functionalized tetrazole as a core component for further molecular construction. nih.gov Another method involves the preparation of N-functionalized tetrazoles via a nucleophilic aromatic substitution (SₙAr) reaction, which can then be used as latent active esters for the synthesis of amides under mild conditions. nih.gov

Design and Synthesis of Hybrid Tetrazole Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery. Tetrazole rings are frequently integrated with other heterocyclic systems to create hybrid compounds with potentially enhanced or novel biological activities. mdpi.commdpi.com

Examples include the synthesis of:

Tetrazole-isoxazoline hybrids : These compounds are designed by combining the tetrazole moiety with an isoxazoline (B3343090) ring. rsc.org

Pyrazole-tetrazole hybrids : Numerous strategies exist for linking pyrazole (B372694) and tetrazole rings, which are both important N-heterocycles in medicinal chemistry. mdpi.commdpi.com

Tetrazole-quinolone hybrids : By introducing a tetrazole unit onto the core structure of quinolone antibacterials like ciprofloxacin (B1669076) and pipemidic acid, new hybrid analogues have been created. nih.gov

Tetrazole-triazole-pyrazinone hybrids : Complex, fused heterocyclic systems have been synthesized through high-order multicomponent reactions followed by intramolecular cycloadditions, linking tetrazole, triazole, and pyrazinone rings. tandfonline.com

These synthetic efforts highlight the versatility of the tetrazole ring as a building block for creating structurally diverse and complex molecules.

Theoretical and Computational Investigations of 5 4 Methoxy Benzyl 2h Tetrazole and Tetrazole Frameworks

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for investigating the properties of molecular systems with a high degree of accuracy. For tetrazole derivatives, these methods can predict geometries, energies, and a variety of electronic properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for the computational study of tetrazoles due to its favorable balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is commonly employed for these systems, often paired with basis sets like 6-31G(d,p) or larger. inpressco.comepstem.net

A key feature of 5-substituted tetrazoles is the potential for prototropic tautomerism, primarily between the 1H and 2H forms. The position of the proton on the tetrazole ring significantly influences the molecule's properties. Computational studies have consistently shown that the relative stability of these tautomers is influenced by the nature of the substituent at the C5 position and the surrounding environment (gas phase vs. solvent). researchgate.netepstem.net

In the gas phase, the 2H-tautomer is generally found to be the more stable form for many 5-substituted tetrazoles. researchgate.netsigmaaldrich.com However, in solution, particularly in polar solvents, the equilibrium often shifts to favor the more polar 1H-tautomer. researchgate.net For 5-benzyltetrazole derivatives, the electronic nature of the substituent on the phenyl ring can further modulate this tautomeric preference. While specific calculations for 5-(4-methoxy-benzyl)-2H-tetrazole are not widely available in the literature, studies on related 5-substituted tetrazoles indicate that both 1H and 2H forms can coexist, with the 2H-tautomer often being predominant in the gas phase. researchgate.net

Table 1: Calculated Relative Energies of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles (Gas Phase)

| Substituent (R) | Method | Relative Energy (kcal/mol) (1H vs. 2H) | Reference |

| H | B3LYP/6-31G | 1H is less stable by ~2-3 kcal/mol | researchgate.net |

| CH3 | B3LYP/6-31G | 1H is less stable by ~1.5 kcal/mol | researchgate.net |

| Ph | B3LYP/6-31G* | 1H is less stable by ~1.2 kcal/mol | researchgate.net |

Note: This table presents data for analogous compounds to illustrate the general trend in tautomeric stability.

The electronic structure of a molecule is fundamental to its chemical reactivity and intermolecular interactions. DFT calculations provide valuable tools for this analysis.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller energy gap suggests a more reactive molecule. For tetrazole derivatives, the HOMO is often localized on the tetrazole ring and the π-system of the substituent, while the LUMO is typically distributed over the tetrazole ring. dergipark.org.trresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for a Related Triazole Derivative

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

| EHOMO (eV) | -8.834 | -8.880 |

| ELUMO (eV) | -3.936 | -3.911 |

| Energy Gap (eV) | 4.898 | 4.969 |

Source: Adapted from a computational study on 3-amino-1,2,4-triazole. dergipark.org.tr This data is illustrative of the typical values obtained for azole heterocycles.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are useful for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. In tetrazoles, the nitrogen atoms of the ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. maxapress.com For this compound, the oxygen atom of the methoxy (B1213986) group would also represent a region of negative potential.

The three-dimensional structure of this compound is defined by the rotation around several key single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the tetrazole ring and the C-O bond of the methoxy group. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.

The dihedral angle between the phenyl ring and the tetrazole ring is a critical conformational parameter. Crystal structure analysis of a similar compound, 5-(4-nitrobenzyl)-1H-1,2,3,4-tetrazole, reveals a dihedral angle of 63.13(8)°. nih.gov In another related structure, 5-(4-ethoxybenzyl)-1H-tetrazole, this angle is 67.52(2)°. nih.gov These values suggest that a non-planar conformation, where the two rings are significantly twisted relative to each other, is likely to be energetically favorable to minimize steric hindrance. Computational studies on benzyl-substituted heterocycles often show that the benzyl group is relatively free to rotate, with low energy barriers between different staggered conformations.

In the solid state and in solution, intermolecular interactions play a crucial role in determining the physical properties and biological activity of tetrazole derivatives. The tetrazole ring, with its multiple nitrogen atoms, is a potent hydrogen bond acceptor. nih.gov The N-H proton in 1H-tetrazoles can act as a hydrogen bond donor.

In the case of 2H-tetrazoles like this compound, there is no N-H donor on the ring. However, the nitrogen atoms of the tetrazole ring can still participate in hydrogen bonding as acceptors. Furthermore, the oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. In the solid state, these interactions, along with π-π stacking interactions between the aromatic rings, would be expected to govern the crystal packing. nih.gov Computational methods can be used to model these interactions and calculate their binding energies. Studies on related systems have shown the formation of one-dimensional chains through N—H···N hydrogen bonds in the crystal structures of 1H-tetrazoles. nih.gov

Application of Various Basis Sets and Levels of Theory

The choice of basis set and level of theory is crucial for obtaining reliable results in quantum chemical calculations. For tetrazole systems, a variety of basis sets have been employed, ranging from the Pople-style 6-31G(d,p) to larger, more flexible basis sets like 6-311++G(d,p). epstem.netepstem.net The inclusion of polarization functions (d,p) is important for accurately describing the non-spherical electron distribution in these molecules, while diffuse functions (+) are often added to better describe anions and weak intermolecular interactions.

Semi-Empirical Computational Methods

Semi-empirical quantum chemistry methods serve as a computationally efficient tool for investigating large molecules and are based on the Hartree-Fock formalism. wikipedia.org These methods make several approximations and utilize parameters derived from experimental data to simplify calculations. wikipedia.org This approach allows for the inclusion of electron correlation effects and is particularly useful for systems where full ab initio calculations are too costly. wikipedia.org

Several semi-empirical methods have been developed and are widely used in computational chemistry, including MINDO, MNDO, AM1, PM3, PM6, PM7, and SAM1. wikipedia.org These methods are parameterized to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials. wikipedia.org While they are generally faster than ab initio and Density Functional Theory (DFT) methods, their accuracy can be limited if the molecule under study is not similar to the molecules used in the parameterization database. wikipedia.orgmpg.de

Semi-empirical methods are particularly advantageous for:

High-throughput screening: Their speed allows for the rapid evaluation of large libraries of compounds. arxiv.org

Studying large molecular systems: They can handle calculations on systems with thousands of atoms. arxiv.org

Providing qualitative descriptions: They can offer valuable insights into molecular properties and reactivity trends. youtube.com

Despite their approximations, modern semi-empirical methods, especially when combined with corrections, have shown improved performance in predicting conformational properties and non-covalent interactions. mpg.de

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a tetrazole derivative, interacts with a biological target, typically a protein. These methods are crucial in drug discovery and design.

Prediction of Ligand-Target Interactions

Molecular docking studies are instrumental in understanding the binding orientation and affinity of a ligand within the active site of a target protein. For instance, docking studies have been used to elucidate the interactions of tetrazole derivatives with enzymes like cyclooxygenase-2 (COX-2). researchgate.net These studies can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. acs.org

In the context of developing novel therapeutics, docking studies can guide the design of more potent and selective inhibitors. For example, in the development of Protein Arginine Methyltransferase I (PRMT1) inhibitors, a series of 1-substituted 1H-tetrazole derivatives were designed to target the substrate arginine-binding site. nih.gov Docking studies revealed that aromatic rings on the tetrazole derivatives could form π-π and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov

It has been observed that the tetrazole moiety can act as a bioisostere for carboxylic acids, forming similar interactions with target receptors. acs.org The spatial arrangement of the nitrogen atoms in the tetrazole ring allows for a variety of interactions, including hydrogen bonding and coordination with metal ions. acs.org

Computational Approaches for Structure Optimization

Computational methods are extensively used to optimize the three-dimensional structures of tetrazole derivatives to their lowest energy conformation. Density Functional Theory (DFT) is a commonly employed method for geometry optimization. researchgate.netiosrjournals.org These optimized structures are crucial for understanding the molecule's properties and for subsequent docking studies.

Structure optimization can reveal important geometric parameters such as bond lengths and angles. iosrjournals.org For instance, studies on substituted tetrazoles have shown that the geometry of the tetrazole ring is relatively resistant to the electronic effects of substituents. iosrjournals.org

Furthermore, computational structure optimization is a key step in designing new molecules with desired properties. In the field of high-energy materials, for example, the geometries of tetrazole derivatives are optimized to predict properties like heat of formation and density. researchgate.netbohrium.combit.edu.cn

Computational Prediction of Molecular Behavior and Reactivity

Computational methods provide a powerful lens through which to examine the electronic structure and predict the chemical behavior of tetrazole compounds.

Influence of Substituents on Electronic Properties and Reactivity (e.g., electron density alteration by methoxybenzyl group)

The electronic properties and reactivity of the tetrazole ring are significantly influenced by the nature of its substituents. numberanalytics.comnih.gov The methoxybenzyl group, being an electron-donating group, is expected to increase the electron density on the tetrazole ring. This alteration in electron density can affect the molecule's acidity, basicity, and its ability to participate in various reactions. numberanalytics.com

Computational studies, often employing DFT, can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO and LUMO). researchgate.net The MEP can identify the electron-rich and electron-poor regions of a molecule, providing insights into its reactive sites. researchgate.net

The pKa values of 5-substituted tetrazoles, which are a measure of their acidity, are known to vary depending on the substituent. numberanalytics.com Generally, 5-substituted-1H-tetrazoles exhibit acidity comparable to carboxylic acids. acs.orgnih.gov The presence of an electron-donating group like the methoxybenzyl group would likely decrease the acidity of the tetrazole ring compared to an unsubstituted tetrazole.

The reactivity of tetrazoles in reactions such as N-substitution and cycloaddition is also governed by substituent effects. numberanalytics.comacs.org Electron-withdrawing substituents on nitriles, for example, have been shown to lower the activation barrier for the cycloaddition reaction with azides to form tetrazoles. acs.org

Simulation of Adsorption Behavior on Surfaces

The adsorption of tetrazole derivatives onto various surfaces is a critical aspect in applications such as corrosion inhibition and dye-sensitized solar cells. nih.gov Computational simulations, particularly using DFT, have been employed to study the adsorption mechanism and energetics of tetrazoles on surfaces like titanium dioxide (TiO2) and copper oxides. nih.govrsc.orgresearchgate.netsemanticscholar.orgrsc.org

Studies on the adsorption of tetrazole on anatase TiO2 surfaces have shown that the molecule can adsorb through interactions between the nitrogen atoms of the tetrazole ring and cations on the surface. nih.gov The adsorption energy and configuration depend on the specific surface facet and adsorption site. nih.gov

Similarly, investigations into the adsorption of azoles, including tetrazole, on copper oxide surfaces have revealed that these molecules can bind to surface copper ions, often accompanied by hydrogen bonding with surface oxygen ions. rsc.orgresearchgate.netsemanticscholar.orgrsc.org The strength of this adsorption is a key factor in the corrosion inhibition properties of these molecules. researchgate.netrsc.org Van der Waals dispersion interactions have also been found to play a significant role in the adsorption bonding, strengthening the interaction by 0.2–0.5 eV. rsc.orgresearchgate.netsemanticscholar.org

These simulations provide a molecular-level understanding of the surface interactions, which is essential for designing more effective corrosion inhibitors or for optimizing the performance of devices that utilize tetrazole-functionalized surfaces.

Structure Activity Relationship Sar Studies and Biological Activity of Tetrazole Derivatives, Including 5 4 Methoxy Benzyl 2h Tetrazole

The Tetrazole Ring as a Bioisostere

A bioisostere refers to a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. benthamdirect.com The tetrazole ring is a prominent example of a privileged scaffold in drug design, primarily for its role in mimicking carboxylic acid groups and cis-amide bonds. beilstein-journals.org

Mimicry of Carboxylic Acid Functional Groups

The 5-substituted tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid functional group. nih.gov This mimicry is attributed to several key similarities in their physicochemical properties. The acidity of the N-H proton in 5-substituted tetrazoles results in pKa values typically ranging from 4.5 to 4.9, which closely resembles that of many carboxylic acids. nih.gov Furthermore, the tetrazolate anion has its negative charge delocalized across the planar ring system, similar to the delocalization seen in the carboxylate anion. acs.orgnih.gov

This substitution offers significant advantages in drug design. The tetrazole ring is generally more metabolically stable than a carboxylic acid group, which can be susceptible to various biological transformations. tandfonline.com Replacing a carboxylic acid with a tetrazole can also increase the lipophilicity of a molecule, as the tetrazolate anion is approximately ten times more lipophilic than the corresponding carboxylate. acs.org This enhanced lipophilicity can lead to improved absorption, better cell membrane penetration, and potentially higher bioavailability. acs.orgtandfonline.com

A classic example of this bioisosteric replacement is found in the development of angiotensin II receptor antagonists. In a series of N-(biphenylylmethyl)imidazole derivatives, the tetrazole-containing compound, losartan, was found to be effective after oral administration, whereas its carboxylic acid counterpart was not, highlighting the pharmacokinetic advantages conferred by the tetrazole ring. nih.gov

| Feature | Carboxylic Acid | 5-Substituted Tetrazole | Reference(s) |

| Acidity (pKa) | ~4-5 | ~4.5-4.9 | nih.gov |

| Geometry | Planar | Planar | nih.govnih.gov |

| Metabolic Stability | Susceptible to transformations | Generally stable | acs.orgtandfonline.com |

| Lipophilicity (Anion) | Lower | Higher | acs.org |

Mimicry of Cis-Amide Linkages

Beyond its use as a carboxylic acid surrogate, the 1,5-disubstituted tetrazole ring can serve as a conformational mimic of a cis-amide bond. nih.govacs.orgacs.org In peptides, amide bonds typically exist in a trans conformation, but cis conformations, particularly at N-alkylated amino acids like proline, can be crucial for biological activity. nih.govspringernature.com The cis geometry can induce specific turns in a peptide's structure, which may be the required conformation for binding to a receptor. springernature.com

By replacing a specific amide linkage with a 1,5-disubstituted tetrazole, chemists can lock the peptide backbone into a rigid cis-like conformation. beilstein-journals.orgacs.org This strategy is a powerful tool in SAR studies to probe the importance of the cis-amide conformation for molecular recognition and to design peptidomimetics with enhanced metabolic stability and specific conformational properties. acs.org

Impact of Structural Modifications on Biological Activity

The biological profile of tetrazole derivatives can be finely tuned by altering the substituents on the tetrazole ring and any associated moieties. For a compound like 5-(4-Methoxy-benzyl)-2H-tetrazole, the nature of the substituent at the 5-position—the 4-methoxybenzyl group—is critical.

Effects of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of substituents on the aromatic rings of tetrazole derivatives play a crucial role in modulating biological activity. researchgate.net These substituents can influence the molecule's interaction with biological targets through electronic and steric effects.

Electron-Donating Groups (EDGs): Groups like the methoxy (B1213986) (-OCH3) group found in this compound are classified as electron-donating. EDGs can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor. In some studies, the presence of hydroxy (-OH) or methoxy groups on phenyl rings has been linked to significant antibacterial or antioxidant activity. mdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as halogens (e.g., -Cl, -Br) or nitro groups (-NO2), decrease the electron density of the aromatic ring. In several reported series of compounds, the introduction of an EWG like a 4-chloro substituent on a phenyl ring led to a marked increase in antibacterial potency compared to the unsubstituted analog. nih.govniscpr.res.in

The synthesis of the tetrazole ring itself can be influenced by these electronic effects; the cycloaddition reaction between a nitrile and an azide (B81097) is often facilitated by electron-withdrawing groups on the nitrile substrate. nih.gov

| Substituent Type | Example Group | Effect on Phenyl Ring | Potential Biological Impact | Reference(s) |

| Electron-Donating | Methoxy (-OCH3), Hydroxy (-OH) | Increases electron density | Can enhance antioxidant or antibacterial activity | mdpi.com |

| Electron-Withdrawing | Chloro (-Cl), Nitro (-NO2) | Decreases electron density | Can significantly increase antibacterial potency | nih.govniscpr.res.in |

Importance of Regiochemical Substitution and Positional Isomerism

Furthermore, the substitution pattern on aromatic moieties is vital. For example, in the case of the 4-methoxybenzyl group, the methoxy substituent is at the para position of the phenyl ring. Moving this group to the ortho or meta position would alter the molecule's electronic distribution and steric profile, likely leading to a different level of biological activity. The ability to modify the tetrazole ring at its various positions (N1, N2, or C5) allows for the creation of a vast library of compounds with diverse pharmacological profiles. The regiochemistry of synthesis can also be influenced by the nature of the reactants; arylcyanamides with electron-donating versus electron-withdrawing groups can yield different isomers. researchgate.net

Correlation between Lipophilicity and Pharmacological Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental property that influences a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). mdpi.com A compound's ability to pass through lipid-rich biological membranes is directly related to its lipophilicity. mdpi.comnih.gov

In Vitro Biological Activity Assessments of Tetrazole Derivatives

The in vitro biological activity of tetrazole derivatives, including this compound, has been a subject of significant research interest. These compounds have been evaluated for various therapeutic properties, with a particular focus on their anticancer and antimicrobial effects.

Anticancer Potential

The anticancer potential of tetrazole derivatives is a rapidly evolving field of study. Researchers have investigated their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with specific molecular pathways essential for tumor survival and proliferation.

The cytotoxic activity of tetrazole derivatives against various cancer cell lines is a primary indicator of their anticancer potential. Studies have shown that these compounds can exhibit significant toxicity towards cancer cells, often with selectivity compared to normal cells.

For instance, a study on a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative, a compound structurally related to the target molecule, demonstrated a selective cytotoxic effect on human melanoma cells (VMM917) that was 4.9 times greater than on normal cells. kaznu.kzresearchgate.net This selectivity is a crucial aspect of chemotherapy, as it aims to minimize damage to healthy tissues. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are commonly used to quantify cytotoxic activity. For example, the IC50 value for the cytotoxic effect of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) on Hep G2 and HEP 2 cell lines was found to be 8.3 μg/ml and 2.8 μg/ml, respectively. nih.govnih.gov

Another study on pyrazolo[4,3-e]tetrazolo[1,5-b] kaznu.kznih.govnih.govtriazine sulfonamides reported strong anticancer properties with IC50 values in the low micromolar range (0.17–1.15 μM) against various human tumor cell lines after 72 hours of exposure. nih.gov Similarly, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide demonstrated potent anti-leukemic activity against K-562 cells with an IC50 of 56.4 nM. researchgate.net

Table 1: Cytotoxic Activity of Various Tetrazole Derivatives

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | VMM917 (Melanoma) | Selective (4.9-fold) | kaznu.kzresearchgate.net |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | Hep G2 (Liver Cancer) | 8.3 µg/ml | nih.govnih.gov |

| 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO) | HEP 2 (Laryngeal Cancer) | 2.8 µg/ml | nih.govnih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] kaznu.kznih.govnih.govtriazine sulfonamides | Various Tumor Lines | 0.17–1.15 µM | nih.gov |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | K-562 (Leukemia) | 56.4 nM | researchgate.net |

| {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | A549 (Lung Adenocarcinoma) | 41.3 µmol l-1 | |

| {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | PA-1 (Ovarian Teratocarcinoma) | 10.6 µmol l-1 | |

| {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | Huh7 (Hepatocarcinoma) | 19.9 µmol l-1 | |

| {5-[(4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino]-2,2-dimethyl-1,3-dioxan-5-yl}methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | HeLa (Cervical Cancer) | 3.7 µmol l-1 |

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. semanticscholar.orgnih.gov Tetrazole derivatives have been shown to induce apoptosis in various cancer cell lines. researchgate.net This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise. semanticscholar.org

The induction of apoptosis is a desirable trait for chemotherapeutic agents as it is a non-inflammatory process that minimizes damage to surrounding healthy tissues. semanticscholar.org Studies have shown that some thiazole (B1198619) derivatives can induce apoptosis in a time and concentration-dependent manner in U-937 leukemia cells. semanticscholar.org Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common feature of apoptosis-inducing anticancer agents. nih.gov For example, isatin (B1672199) sulfonamide analogs, which are structurally distinct from but mechanistically relevant to tetrazoles, have been shown to selectively inhibit caspase-3 and caspase-7. nih.gov

The anticancer activity of tetrazole derivatives can often be attributed to their ability to interact with and inhibit specific molecular targets that are critical for cancer cell survival and proliferation.

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. cancertreatmentjournal.com Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade cell death. nih.gov Therefore, inhibitors of these proteins are attractive targets for cancer therapy. cancertreatmentjournal.com Studies have shown that inhibiting Bcl-2 family members can sensitize cancer cells to other chemotherapeutic agents. nih.gov For example, the pan-Bcl-2 inhibitor ABT-737 has demonstrated pre-clinical efficacy in various cancer models. cancertreatmentjournal.com

STAT5b-SH2 Domain: Signal Transducer and Activator of Transcription 5 (STAT5) proteins, particularly STAT5b, are implicated in the development and progression of certain cancers. nih.govnih.gov The Src homology 2 (SH2) domain of STAT5b is a critical component for its activation and signaling. nih.govnih.gov Developing small molecule inhibitors that can selectively target the STAT5b-SH2 domain is a promising strategy for cancer therapy. nih.govnih.govpitt.edu Researchers have successfully developed nanomolar inhibitors of the STAT5b SH2 domain with high selectivity over the closely related STAT5a, demonstrating the feasibility of targeting this specific protein domain. nih.govnih.gov

Tetrazole derivatives can exert their anticancer effects by modulating key cellular pathways that control cell proliferation and survival.

For instance, a study on a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative found that it induced cell cycle arrest at the S phase in human melanoma cells. kaznu.kzresearchgate.net The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of cancer cell proliferation. By halting the cell cycle, these compounds can prevent cancer cells from multiplying.

Antimicrobial Properties

In addition to their anticancer potential, tetrazole derivatives have also been investigated for their antimicrobial properties. The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents. nih.gov

Studies have shown that some 5-substituted 1H-tetrazole derivatives exhibit antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism. The most active tetrazole derivatives in one study showed MIC values between 125-250 µg/mL against Escherichia coli. nih.gov

Furthermore, a significant synergistic effect was observed when these tetrazole compounds were used in combination with the antibiotic trimethoprim, resulting in much lower MIC values (0.98-7.81 µg/mL) against E. coli and S. aureus. nih.gov This synergistic activity suggests that tetrazole derivatives could potentially be used to enhance the efficacy of existing antibiotics. The tetrazole ring is a key structural feature that contributes to the biological activity of these compounds.

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Compound Type | Microorganism | MIC Value (Alone) | MIC Value (with Trimethoprim) | Source |

|---|---|---|---|---|

| 5-substituted 1H-tetrazole derivatives | Escherichia coli | 125-250 µg/mL | 0.98-7.81 µg/mL | nih.gov |

| 5-substituted 1H-tetrazole derivatives | Staphylococcus aureus | - | 0.98-7.81 µg/mL | nih.gov |

Antibacterial Spectrum of Activity

Tetrazole derivatives have demonstrated a broad spectrum of antibacterial activity. isfcppharmaspire.com The introduction of a tetrazole moiety into various molecular scaffolds can significantly enhance their antibacterial properties. nih.gov For instance, some 5-substituted-1,2,3,4-tetrazoles are reported to possess antibacterial activity.

Research on tetrazole-based reversible inhibitors of serine β-lactamases has shown that these compounds can be effective against Gram-negative bacteria. nih.gov A tetrazole-derived noncovalent inhibitor of CTX-M-9, a prevalent extended-spectrum β-lactamase, displayed significant activity against major CTX-M subgroups, including CTX-M-15. nih.gov This suggests that tetrazole-based compounds represent a novel chemotype for developing future serine β-lactamase inhibitors. nih.gov

Furthermore, studies on novel benzimidazole-tetrazole derivatives have indicated their potential as antibacterial agents. ajgreenchem.com When tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Klebsiella pneumoniae, some of these synthesized compounds showed significant efficacy. ajgreenchem.com Specifically, certain derivatives demonstrated notable activity against the Gram-positive bacterium E. faecalis. ajgreenchem.com

The antibacterial potential of tetrazole derivatives is further highlighted by the activity of N-ribofuranosyl tetrazole derivatives, which have shown strong antibacterial effects against E. coli and S. aureus, in some cases surpassing the efficacy of established antibiotics like chloramphenicol (B1208) and ampicillin. acs.org

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Tetrazole-derived CTX-M-9 inhibitor | Major CTX-M subgroups (e.g., CTX-M-15) | Significant inhibition of serine β-lactamases | nih.gov |

| Benzimidazole-tetrazole derivatives | E. faecalis, S. aureus, E. coli, K. pneumoniae | Significant efficacy, particularly against E. faecalis | ajgreenchem.com |

| N-ribofuranosyl tetrazoles | E. coli, S. aureus | Strong antibacterial activity, surpassing some standard antibiotics | acs.org |

| Imide-tetrazole hybrids | Gram-positive and Gram-negative rods | Moderate to high and broad-spectrum activity | nih.gov |

Antifungal Spectrum of Activity

The antifungal potential of tetrazole derivatives is a significant area of research, with many compounds demonstrating potent activity against a range of pathogenic fungi. researchgate.netnih.gov The hybridization of the tetrazole moiety with other antifungal pharmacophores is a promising strategy to enhance activity and combat drug resistance. nih.gov

Novel 2,5-disubstituted tetrazole derivatives have been synthesized and tested against various molds and yeasts. nih.gov These compounds showed significant sensitivity against Colletotrichum coccodes and high growth inhibition of Candida albicans. nih.gov The mode of action for some of these derivatives was found to involve the fungal cell wall. nih.gov

Similarly, the design of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives, structurally related to fluconazole, has yielded compounds with notable antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Recent studies have focused on developing potent tetrazole antifungal candidates with high selectivity and a broad spectrum of activity. nih.govacs.org For instance, certain albaconazole (B1665687) derivatives containing a tetrazole ring exhibited potent in vitro activity against several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, as well as fluconazole-resistant C. auris isolates. nih.govacs.org These compounds also showed improved pharmacokinetic profiles and in vivo efficacy in animal models. nih.gov

Table 2: Antifungal Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2,5-disubstituted tetrazoles | C. coccodes, C. albicans | Significant sensitivity and high growth inhibition | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | C. albicans, A. niger | Notable antifungal activity | nih.gov |

| Albaconazole tetrazole derivatives | C. albicans, C. neoformans, A. fumigatus, fluconazole-resistant C. auris | Potent in vitro and in vivo antifungal activity | nih.govacs.org |

| (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives | Candida spp., C. neoformans, A. fumigatus, fluconazole-resistant C. auris | Excellent in vitro antifungal activities and potent inhibition of biofilm formation | acs.org |

Cardiovascular Activities (e.g., Antihypertensive Activity via Angiotensin II Receptor Antagonism)

Tetrazole derivatives are well-established for their cardiovascular activities, particularly as antihypertensive agents through the antagonism of angiotensin II receptors. tandfonline.com Several tetrazole-containing drugs, such as Losartan, Valsartan, Irbesartan, and Candesartan, are clinically used for the treatment of hypertension. tandfonline.com These drugs function by blocking the AT1 and AT2 receptors, which are key components of the renin-angiotensin system that regulates blood pressure.

The tetrazole ring is a crucial pharmacophore in these angiotensin II receptor blockers (ARBs), often acting as a bioisostere for the carboxylic acid group. researchgate.net This substitution is essential for high affinity to the angiotensin II receptor and good oral antihypertensive potency. researchgate.net The biphenyl (B1667301) tetrazole moiety is a common structural feature in many of these ARBs. researchgate.net

Research into novel tetrazole analogues continues to explore their potential as antihypertensive agents. For example, a newly synthesized pyrazole (B372694) derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been shown to reduce blood pressure in spontaneously hypertensive rats. nih.gov

Furthermore, studies on benzimidazole (B57391) derivatives bearing acidic heterocycles as tetrazole bioisosteres have led to the development of potent nonpeptide AT1 selective angiotensin II receptor antagonists. acs.orgacs.org These compounds have demonstrated high affinity for the AT1 receptor and have been effective in inhibiting the pressor response induced by angiotensin II. acs.org

Antioxidant Capacity and Free Radical Scavenging

Tetrazole derivatives have also been investigated for their antioxidant properties. Antioxidants can interact with and neutralize free radicals, thereby preventing cellular damage. ugm.ac.id

Several studies have synthesized and evaluated new tetrazole derivatives for their free radical scavenging activity using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. ugm.ac.iddoaj.org The results from these studies indicate that some of the synthesized compounds exhibit significant antioxidant activity.

The antioxidant potential of phenolic acids is well-documented, and the presence of methoxy groups can significantly enhance this activity. nih.gov The number and position of methoxy groups on the phenyl ring influence the antioxidant capacity. nih.gov This principle can be extrapolated to tetrazole derivatives bearing a methoxy-substituted benzyl (B1604629) group, such as this compound. The methoxy group can increase the electron-donating ability of the compound, which is beneficial for scavenging free radicals. nih.gov

Table 3: Antioxidant Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Assay | Result | Reference(s) |

|---|---|---|---|

| Various newly synthesized tetrazole derivatives | DPPH radical scavenging | Significant free radical scavenging activity | ugm.ac.iddoaj.org |

| Tetrazole derivatives from quinaldic acid | DPPH radical scavenging | Strong scavenging percentages and antioxidant activity |

Anti-inflammatory Properties

Tetrazole derivatives have been widely explored for their anti-inflammatory properties. nih.govnih.govsphinxsai.comnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate heterocyclic moieties, and tetrazoles have emerged as a promising scaffold in this area.

The synthesis of novel benzimidazole linked tetrazole compounds has yielded derivatives with anti-inflammatory activities comparable to the standard drug diclofenac (B195802) in carrageenan-induced paw edema models in rats. nih.gov Specifically, compounds with acetyl and benzoyl substitutions on the tetrazole ring showed significant activity. nih.gov

Other studies have synthesized new series of tetrazole derivatives and evaluated their anti-inflammatory effects. sphinxsai.com Some of these compounds, particularly those with specific substitutions, have exhibited potent anti-inflammatory activity when compared to standard drugs like phenylbutazone. sphinxsai.com The anti-inflammatory potential of tetrazoles is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, similar to many NSAIDs. nih.gov

Advanced Research and Development Directions in 5 4 Methoxy Benzyl 2h Tetrazole Research

Strategies for Optimizing Efficacy and Potency

The enhancement of efficacy and potency is a cornerstone of drug development. For 5-(4-Methoxy-benzyl)-2H-tetrazole, several strategies can be employed, primarily revolving around meticulous structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure to identify key pharmacophoric features that govern biological activity.

Key areas for structural modification include:

Substitution on the Benzyl (B1604629) Ring: The 4-methoxy group on the benzyl ring is a critical feature. Altering this substituent can significantly impact activity. For instance, replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups can modulate the electronic environment and, consequently, the binding affinity to biological targets. beilstein-journals.org The position of the substituent on the phenyl ring is also crucial, with ortho, meta, and para substitutions often leading to vastly different pharmacological outcomes.

Modification of the Tetrazole Ring: While the tetrazole ring itself is often considered a bioisostere for a carboxylic acid group, its substitution pattern is a key determinant of activity. nih.gov For 2,5-disubstituted tetrazoles like the target compound, the nature of the substituent at the 2-position of the tetrazole ring can dramatically influence potency. For example, in a series of phenyltetrazole leukotriene D4 receptor antagonists, an ortho-carboxylated benzyl group at the N-2 position of the tetrazole resulted in a 100-fold increase in activity compared to the N-1 isomer. vu.edu.au

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. researchgate.net For this compound, the tetrazole ring itself is a bioisostere of a carboxylic acid. nih.gov Further modifications could involve replacing the tetrazole with other acidic heterocycles like oxadiazoles (B1248032) or thiadiazoles to fine-tune acidity and bioavailability.

A hypothetical SAR study could explore the following modifications to the parent structure:

| Modification | Rationale |

| Benzyl Ring Substituents | |

| Varying electron-donating/withdrawing groups at the 4-position | To probe electronic effects on target binding. |

| Introducing substituents at the 2- and 3-positions | To explore steric and electronic effects of different substitution patterns. |

| Benzyl Linker | |

| Introducing conformational constraints | To lock the molecule into a more active conformation. |

| Tetrazole Ring | |

| Isomeric exploration (1H- vs. 2H-tetrazole) | To determine the optimal regioisomer for activity. |

| Bioisosteric replacement with other acidic heterocycles | To modulate pKa and improve pharmacokinetic properties. |

Exploration of Multi-Target Biological Activities

The concept of "one drug, multiple targets" or polypharmacology is gaining traction as a strategy to address complex diseases. nih.gov Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov This inherent promiscuity suggests that this compound and its analogs could be developed as multi-target agents.

For instance, a single molecule could be designed to simultaneously inhibit two or more targets involved in a disease pathway, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. Research in this area would involve screening this compound against a diverse panel of biological targets to identify any off-target activities that could be therapeutically beneficial. The design of dual inhibitors, such as those targeting both EGFR and VEGFR-2, has been successfully demonstrated with other heterocyclic scaffolds containing a 4-methoxyphenyl (B3050149) moiety. nih.gov This approach could be adapted for the development of novel multi-target agents based on the this compound scaffold.

Potential dual-target applications for derivatives of this compound could include:

Dual Anti-inflammatory/Anticancer Agents: Targeting key enzymes in both inflammation and cancer pathways.

Broad-Spectrum Antimicrobial Agents: Acting on multiple essential enzymes in different pathogens. nih.gov

Combined Antiviral and Immunomodulatory Agents: Inhibiting viral replication while also modulating the host immune response. vu.edu.aumdpi.com

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The fusion of the this compound moiety with other heterocyclic rings can lead to the creation of novel chemical entities with unique and potentially enhanced biological activities. The synthesis of such fused systems is a vibrant area of research in heterocyclic chemistry. researchgate.net

One common approach is the intramolecular cyclization of appropriately substituted tetrazole derivatives. For example, intramolecular [2+3] cycloadditions can yield various fused tetrazole systems. nih.gov Another powerful method is the Dimroth rearrangement, a well-established reaction in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms in certain heteroaromatic rings can switch places, often leading to a more thermodynamically stable isomer. wikipedia.orgbenthamscience.comnih.gov This rearrangement can be utilized to synthesize fused vu.edu.auresearchgate.netnih.govtriazolo[1,5-c]pyrimidines from their vu.edu.auresearchgate.netnih.govtriazolo[4,3-c]pyrimidine precursors. benthamscience.comnih.gov

By designing and synthesizing derivatives of this compound that can undergo such rearrangements, a diverse library of novel fused heterocyclic systems can be generated for biological screening.

Examples of Potential Fused Heterocyclic Systems:

| Fused Ring System | Synthetic Strategy |

| Tetrazolo-pyridines | Intramolecular cyclization of a tetrazole with a pending pyridine (B92270) precursor. |

| Tetrazolo-pyrimidines | Cyclocondensation reactions followed by potential Dimroth rearrangement. benthamscience.comnih.gov |

| Tetrazolo-benzodiazepines | Multi-step condensation reactions combining the tetrazole and benzodiazepine (B76468) scaffolds. nih.gov |

Integration of Computational and Experimental Methodologies in Future Research

The synergy between computational and experimental approaches is revolutionizing drug discovery. In the context of this compound research, this integration can significantly accelerate the identification and optimization of lead compounds.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to:

Predict the binding modes of this compound derivatives with their biological targets.

Identify key structural features that are essential for activity.

Design new analogs with improved potency and selectivity.

Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify candidates with favorable drug-like profiles.

Experimental validation through chemical synthesis and biological testing is then used to:

Confirm the predictions of the computational models.

Provide crucial data for refining the computational models in an iterative cycle.

This integrated approach has been successfully applied to the study of various heterocyclic compounds, including those with structures similar to this compound. For example, in silico studies have been instrumental in identifying potential inhibitors and understanding their mechanism of action, which is then confirmed through in vitro assays. The combination of these methodologies allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the development of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Methoxy-benzyl)-2H-tetrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via [1,3-dipolar cycloaddition] between sodium azide and nitriles under acidic conditions. For example, reacting 4-methoxybenzyl cyanide with sodium azide and ammonium chloride in DMF at reflux yields the tetrazole core. Alternative routes include Huisgen cycloaddition or microwave-assisted synthesis to reduce reaction time. Key factors affecting yield include temperature (optimal 80–100°C), solvent polarity (DMF or DMSO preferred), and stoichiometric ratios of azide to nitrile (1:1.2 recommended). Contaminants like unreacted cyanide can be minimized via recrystallization (ethanol/water). Yields range from 60–85% depending on purification protocols .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms the tetrazole ring via N-H stretching (3100–3200 cm⁻¹) and C=N absorption (~1600 cm⁻¹). The methoxy group shows a strong band at ~1250 cm⁻¹ .

- ¹H NMR : Distinct signals include the methoxy proton singlet at δ 3.8 ppm and aromatic protons (δ 6.7–7.3 ppm). The tetrazole NH proton appears as a broad singlet (δ 13–14 ppm in DMSO-d₆) .

- X-ray crystallography : Resolves tautomerism (1H- vs. 2H-tetrazole) by confirming the position of the substituent on the tetrazole ring .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves in DMF), inert atmospheres (N₂/Ar), and standardized workup protocols. For example, quenching reactions with ice-water and filtering under reduced pressure minimizes side-product formation. Documenting solvent batch purity (e.g., ≤0.005% water) and calibrating heating sources (oil bath vs. microwave) are critical. Cross-validate spectral data with literature benchmarks to confirm structural fidelity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data between synthetic batches or literature reports?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism (1H- vs. 2H-tetrazole) or solvent effects. To address this:

- Perform variable-temperature NMR to observe tautomeric equilibria.

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.

- Compare X-ray crystallographic data with computational predictions (DFT calculations) to validate tautomeric preferences .

Q. How can factorial design optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁: 80°C vs. 100°C), solvent volume (X₂: 10 mL vs. 20 mL), and catalyst loading (X₃: 5 mol% vs. 10 mol% CuCN). Analyze main effects and interactions using ANOVA to identify optimal conditions. For instance, a study showed that increasing temperature (p < 0.01) and catalyst loading (p < 0.05) significantly improved yield, while solvent volume had negligible impact .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates Fukui indices to identify nucleophilic (N1/N2) and electrophilic (C4) sites. Molecular electrostatic potential (MEP) maps reveal charge distribution, showing the methoxy group’s electron-donating effect enhances electrophilicity at the tetrazole ring. These predictions align with experimental observations of regioselective alkylation at the N2 position .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

- Methodological Answer : Replace the methoxy group with electron-withdrawing (NO₂) or bulky substituents (tert-butyl) to modulate lipophilicity and hydrogen-bonding capacity. For example, replacing 4-methoxy with 4-nitro increased antimicrobial activity (MIC: 8 μg/mL vs. 32 μg/mL for S. aureus) due to enhanced membrane penetration. Docking studies (AutoDock Vina) against bacterial FabH enzyme correlate activity with binding affinity (ΔG ≤ −7.5 kcal/mol) .

Methodological Best Practices

- Theoretical Frameworks : Anchor studies to concepts like Hammett substituent constants (σ values) to rationalize electronic effects on reactivity .

- Data Validation : Use triplicate runs for yield calculations and report confidence intervals (e.g., 95% CI ± 3%). Cross-check melting points with DSC for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.